molecular formula C20H26O5-2 B1264984 gibberellin A14(2-)

gibberellin A14(2-)

Cat. No. B1264984
M. Wt: 346.4 g/mol
InChI Key: NJEWNTGSXKRWKA-MJPABCAUSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A14(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A14. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A14.

Scientific Research Applications

Biosynthesis Pathways

Gibberellins (GAs), including Gibberellin A14(2-), are vital for plant developmental processes. Their biosynthesis involves two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In Arabidopsis seedlings, both pathways contribute to GA biosynthesis, although GAs are predominantly synthesized through the MEP pathway. This understanding aids in exploring the manipulation of these pathways for agricultural applications (Kasahara et al., 2002).

Biological Activities and Structural Requirements

The biological activities of different gibberellins, including A12 and A14, have been tested in various plant bioassays. Modifications to the basic GA molecule, such as those found in gibberellins A12 and A14, can lead to more polar and active GAs, providing insights into the structural requirements for biological activity in plant growth and development (Hoad et al., 2004).

GA Receptor Interaction

The interaction of gibberellins with the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is crucial in controlling growth and developmental processes in plants. The structural basis of this interaction has been studied, providing a model for understanding how GAs, like Gibberellin A14(2-), regulate gene expression by promoting degradation of DELLA proteins (Murase et al., 2008).

GA Transport and Localization

The distribution patterns and concentration gradients of GAs play a significant role in plant growth and development. Studies on GA movement and localization, including Gibberellin A14(2-), are essential for understanding their role in processes like seed germination, shoot elongation, and fruit patterning. This research contributes to the development of strategies for optimizing GA application in agriculture (Binenbaum et al., 2018).

GA Metabolism and Signaling

Understanding GA metabolism and signaling is critical for improving crop performance. The manipulation of GA status, either genetically or through exogenous application, can optimize plant growth and yields. Research on GAs like Gibberellin A14(2-) helps identify targets for fine-tuning GA metabolism and signaling as a strategy for crop improvement (Gao & Chu, 2020).

properties

Product Name

gibberellin A14(2-)

Molecular Formula

C20H26O5-2

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate

InChI

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/p-2/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

NJEWNTGSXKRWKA-MJPABCAUSA-L

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O

Canonical SMILES

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gibberellin A14(2-)
Reactant of Route 2
gibberellin A14(2-)
Reactant of Route 3
gibberellin A14(2-)
Reactant of Route 4
gibberellin A14(2-)
Reactant of Route 5
gibberellin A14(2-)
Reactant of Route 6
gibberellin A14(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.